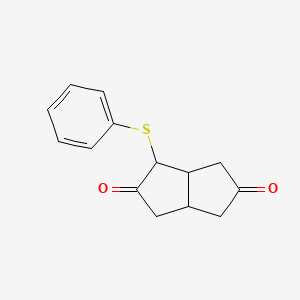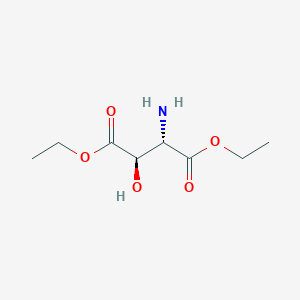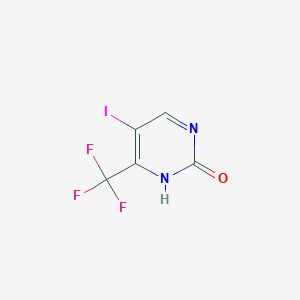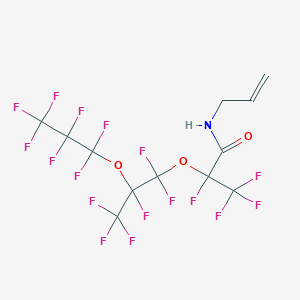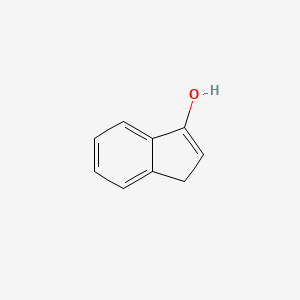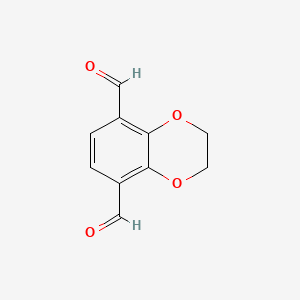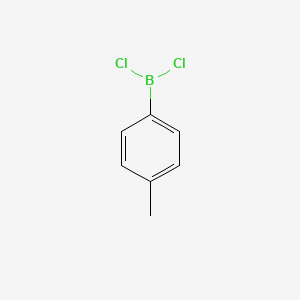
Dichloro(4-methylphenyl)borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(4-methylphenyl)borane is an organoboron compound with the chemical formula C7H7BCl2 It is a derivative of borane, where the boron atom is bonded to two chlorine atoms and a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
Dichloro(4-methylphenyl)borane can be synthesized through the reaction of 4-methylphenylboronic acid with thionyl chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
C7H7B(OH)2+SOCl2→C7H7BCl2+SO2+H2O
This method involves the conversion of the boronic acid to the corresponding boron dichloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Dichloro(4-methylphenyl)borane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form borane derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions typically occur under mild conditions with the presence of a base.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted borane derivatives such as boronic esters or amides.
Reduction Reactions: Products include borane or borohydride derivatives.
Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.
科学的研究の応用
Dichloro(4-methylphenyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions for the formation of biaryl compounds.
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: Used in the production of advanced materials and polymers.
作用機序
The mechanism of action of dichloro(4-methylphenyl)borane involves its ability to act as an electrophile due to the presence of the electron-deficient boron atom. In coupling reactions, the boron atom facilitates the transfer of organic groups to a palladium catalyst, leading to the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Dichlorophenylborane: Similar structure but without the methyl group on the phenyl ring.
Dichloro(4-methoxyphenyl)borane: Similar structure with a methoxy group instead of a methyl group.
Dichloro(4-chlorophenyl)borane: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
Dichloro(4-methylphenyl)borane is unique due to the presence of the 4-methyl group, which can influence its reactivity and steric properties. This can lead to different reaction outcomes and selectivities compared to its analogs.
特性
CAS番号 |
4250-45-7 |
|---|---|
分子式 |
C7H7BCl2 |
分子量 |
172.85 g/mol |
IUPAC名 |
dichloro-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BCl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChIキー |
HVYKBZIMZNCXJR-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(C=C1)C)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
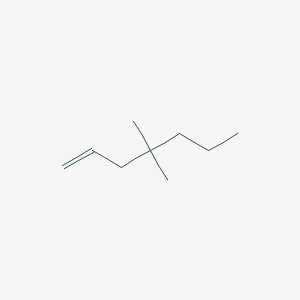
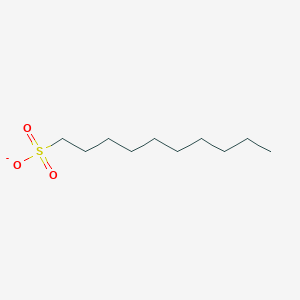
![2-Fluoro-6-[(phenylmethyl)thio]benzaldehyde](/img/structure/B14150589.png)
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B14150596.png)

![2,2,2-trifluoro-N-{1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)-1H-pyrazol-5-yl}acetamide](/img/structure/B14150608.png)
